methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and chemical reactivity. The presence of fluorine and trifluoromethoxy groups enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and material science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is studied for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethoxy groups are known to enhance bioavailability and metabolic stability, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy, such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
Target of action
Compounds containing a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Thiazole derivatives are known to interact with various biological targets through different mechanisms .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole derivatives can have a variety of effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine atom and trifluoromethoxy group are introduced via electrophilic aromatic substitution reactions. These reactions often require the use of fluorinating agents such as Selectfluor and trifluoromethoxy reagents like trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the substituents used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 7-bromo-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Uniqueness
Compared to similar compounds, methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. Fluorine atoms are known to increase the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4NO5S/c1-26-16(23)15-9-22(11-3-5-12(6-4-11)27-17(19,20)21)13-7-2-10(18)8-14(13)28(15,24)25/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIYRUGOXUQZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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